4-ETHOXY-N-HYDROXY-BENZAMIDINE

Description

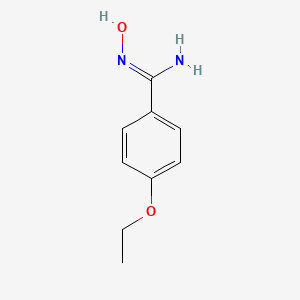

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFQINNISSWOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49773-26-4 | |

| Record name | 4-Ethoxy-N-hydroxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49773-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxy-N-hydroxy-benzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethoxy N Hydroxy Benzamidine

Precursor Synthesis and Derivatization Routes for 4-ETHOXY-N-HYDROXY-BENZAMIDINE

The synthesis of this compound, a valuable intermediate in organic and medicinal chemistry, can be achieved through several established synthetic pathways. These methods primarily involve the transformation of precursor molecules such as substituted benzonitriles, thioamides, and other related compounds. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.

Synthesis from Substituted Benzonitriles via Hydroxylamine (B1172632) Reactivity

The most prevalent and direct method for the synthesis of this compound is the reaction of 4-ethoxybenzonitrile (B1329842) with hydroxylamine. nih.govresearchgate.net This nucleophilic addition of hydroxylamine to the nitrile group is a fundamental and widely used method for preparing amidoximes. nih.govresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and often requires the presence of a base to generate free hydroxylamine from its hydrochloride salt. nih.govelectronicsandbooks.com The reaction time and temperature can be adjusted to optimize the yield, with heating under reflux being a common practice to reduce the reaction time. nih.govrsc.org

Detailed studies have explored various conditions for this reaction. For instance, the use of an aqueous solution of hydroxylamine has been reported to be effective, sometimes eliminating the need for a base and shortening the reaction duration. nih.gov Furthermore, alternative energy sources like ultrasonic irradiation have been employed to facilitate the synthesis in a solvent-free manner, leading to high yields in a short period. nih.gov The general reaction scheme is as follows:

4-ethoxybenzonitrile + NH₂OH → this compound

The versatility of this method allows for the synthesis of a wide range of amidoxime (B1450833) derivatives by simply varying the substituted benzonitrile (B105546) precursor. nih.gov

Preparation from Nitrile Derivatives in the Presence of Hydroxylamine Hydrochloride and Bases

A common and practical approach for synthesizing this compound involves the use of hydroxylamine hydrochloride in combination with a base. nih.govelectronicsandbooks.com The base, such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine, serves to liberate the free hydroxylamine nucleophile in situ. nih.govelectronicsandbooks.comnih.gov This method, originally described by Tiemann, typically involves heating the nitrile and hydroxylamine hydrochloride with a base in an alcoholic solvent at temperatures ranging from 60–80 °C for several hours. nih.govelectronicsandbooks.com

The reaction generally proceeds with good to high yields, often exceeding 70%. nih.govvulcanchem.com For example, reacting 4-ethoxybenzonitrile with hydroxylamine hydrochloride in an ethanol/water mixture under reflux has been reported to yield approximately 75–85% of the desired product after recrystallization. vulcanchem.com The selection of the base and solvent system can be critical in optimizing the reaction efficiency and purity of the final product. electronicsandbooks.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-ethoxybenzonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux, several hours | High |

| 4-ethoxybenzonitrile | Hydroxylamine hydrochloride, Potassium carbonate | Methanol | Reflux | 52-95% |

| 4-ethoxybenzonitrile | Hydroxylamine hydrochloride, Base | Ethanol/Water | Reflux | ~75-85% |

| 4-ethoxybenzonitrile | Hydroxylamine hydrochloride, Na₂CO₃ | Ethanol | Reflux, 9 hours | - |

This table presents a summary of typical reaction conditions for the synthesis of this compound from its nitrile precursor.

Amidoxime Formation via Reaction with Thioamides

An alternative route to amidoximes, including this compound, involves the reaction of the corresponding thioamide with hydroxylamine. nih.govrsc.org This method is particularly useful when the starting thioamide is more readily available or provides better results than the corresponding nitrile. nih.govrsc.org The reaction of hydroxylamine with thioamides generally provides the target amidoximes in yields ranging from 60% to 100%. nih.gov

The procedure typically involves liberating hydroxylamine from its hydrochloride salt with a base, such as aqueous sodium carbonate, followed by the addition of the thioamide in an alcoholic solvent like ethanol. The mixture is then refluxed for a few hours to afford the amidoxime. electronicsandbooks.com While this method is less commonly used than the nitrile route, it offers a valuable alternative for the synthesis of certain amidoximes. nih.gov

Reduction of Nitrosolic and Nitrolic Acids to Amidoximes

Amidoximes can also be prepared through the reduction of nitrosolic acids and nitrolic acids. yok.gov.trresearchgate.net The reduction of nitrosolic acids using hydrogen sulfide (B99878) has been demonstrated for the synthesis of benzamidoxime (B57231). yok.gov.trresearchgate.net

Similarly, the catalytic reduction of nitrolic acids presents a viable method for the preparation of monoamidoximes. yok.gov.trresearchgate.net These methods, however, are less frequently employed for the synthesis of simple amidoximes like this compound compared to the more direct nitrile-based approaches. researchgate.net The starting nitrosolic and nitrolic acids are often not as readily available as the corresponding nitriles. electronicsandbooks.com

Reactions of Hydroximic Acid Chlorides with Ammonia (B1221849)

The reaction of hydroximic acid chlorides (also known as chloroximes) with ammonia provides another synthetic pathway to amidoximes. researchgate.netdergipark.org.tr For instance, N-hydroxybenzimidoyl chloride can react with ammonia to yield benzamidoxime. researchgate.net This procedure has been utilized for the preparation of various amidoximes. researchgate.net Generally, N-substituted amidoximes are prepared from the reaction of hydroximic acid chlorides with primary or secondary amines. dergipark.org.tr The use of two equivalents of an amine relative to the hydroximic acid chloride leads to a rapid dehydrohalogenation followed by a nucleophilic attack of the amine on the intermediate nitrile oxide. researchgate.net

Action of Hydroxylamine on Iminoethers

The treatment of iminoethers with hydroxylamine is a known method for the synthesis of amidoximes. nih.govresearchgate.net For example, ethyl iminobenzoate reacts with hydroxylamine to produce benzamidoxime. researchgate.net However, this reaction is not considered a practical method for the large-scale synthesis of amidoximes because the starting iminoethers are typically synthesized from nitriles, making the direct conversion of nitriles to amidoximes a more efficient route. researchgate.net

Reaction of Benzamidine (B55565) Hydrochlorides with Hydroxylamine

The synthesis of N-hydroxy-benzamidines, including the 4-ethoxy derivative, can be achieved through the reaction of the corresponding benzamidine hydrochloride with hydroxylamine. A general method involves reacting a benzonitrile derivative with hydroxylamine hydrochloride to form the benzamidoxime. google.com This intermediate can then be subjected to reduction to yield the desired benzamidine. google.com

One specific synthetic route to a related compound, 2-ethoxy-N-hydroxy-benzamidine, involves the reaction of 2-ethoxybenzonitrile (B1582733) with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an alcohol solvent. quickcompany.in This is followed by reduction, for instance with zinc powder in the presence of hydrochloric acid, to yield the final product. Another approach describes the reaction of 2-ethoxy benzamidine hydrochloride with hydroxylamine hydrochloride in the presence of a suitable base and solvent to produce 2-ethoxy-N-hydroxy benzamidine. quickcompany.in

A detailed experimental procedure for a similar compound involves heating 2-ethoxybenzonitrile with hydroxylamine hydrochloride and potassium carbonate in ethanol. After the initial reaction, the solvent is removed, and the intermediate is treated with concentrated hydrochloric acid and zinc powder to facilitate reduction and formation of the hydrochloride salt of the final product.

| Reactants | Reagents/Conditions | Product |

| 2-Ethoxybenzonitrile | 1. Hydroxylamine hydrochloride, Potassium carbonate, Ethanol, Reflux2. Concentrated HCl, Zinc powder | 2-Ethoxy-N-hydroxy-benzamidine hydrochloride |

| 2-Ethoxy benzamidine hydrochloride | Hydroxylamine hydrochloride, Base, Solvent | 2-Ethoxy-N-hydroxy benzamidine |

Chemical Transformations Yielding Novel Derivatives

Cyclization Reactions Leading to 1,2,4-Oxadiazoles

N-hydroxy-benzamidines are key intermediates in the synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocyclic compounds. rjptonline.orgchim.it The general strategy involves the reaction of an N-hydroxy-benzamidine with an acylating agent, such as an acid chloride or a carboxylic acid, followed by cyclization. rjptonline.orgnih.gov

For instance, substituted N-hydroxybenzamidines can react with substituted arylcarbonyl chlorides to yield 3-aryl-5-aryl-1,2,4-oxadiazoles. rjptonline.org The cyclization of the intermediate O-acylamidoxime can be promoted by heating or by using a dehydrating agent. chim.itnih.gov The synthesis of 1,2,4-oxadiazoles can also be achieved by reacting amidoximes with 4-methoxy benzoyl chloride in pyridine. rjptonline.org

A specific example involves the reaction of (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine with various benzoic acids in the presence of EDC·HCl and sodium acetate, followed by heating to yield 1,2,4-oxadiazole (B8745197) linked 5-fluorouracil (B62378) derivatives. nih.gov

| Starting Material | Reagents | Product |

| N-hydroxy-benzamidine | Acylating agent (e.g., acid chloride) | 1,2,4-Oxadiazole |

| (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine | Benzoic acid, EDC·HCl, Sodium acetate | 1,2,4-Oxadiazole linked 5-fluorouracil |

Conversion to Amidoxime Prodrugs for Enhanced Bioavailability

Amidoximes are recognized as effective prodrugs for amidines, aiming to improve their oral bioavailability. researchgate.net The N-hydroxy group in an amidoxime can be reduced in vivo, for example by human liver microsomes, to release the active amidine drug. researchgate.net This strategy has been explored for various therapeutic agents.

Lowering the high basicity of guanidino and acetamidine (B91507) groups through N-hydroxylation has been investigated as a tactic to overcome poor oral bioavailability. nih.gov In a study on zanamivir (B325) analogues, N-hydroxylation was employed to create amidoxime and N-hydroxyguanidine prodrugs. nih.gov These prodrugs were designed to be bioactivated by N-reduction back to the parent guanidines and amidines. nih.gov While these specific prodrugs did not show significant oral bioavailability in rats, the principle of using amidoximes as prodrugs for amidines remains a valid strategy in drug design. nih.gov

Synthesis of Imine Bases of Benzamidine Derivatives

Imino bases, or Schiff bases, of benzamidine derivatives can be synthesized by reacting a benzamidine-containing compound with an aldehyde. A study describes the synthesis of novel imino bases of benzamidine by reacting 2-(4-carbamimidoylphenoxy)acetohydrazide with various aromatic aldehydes. nih.govresearchgate.net This reaction is typically carried out by refluxing the reactants in absolute ethanol with a catalytic amount of glacial acetic acid. nih.gov The resulting imines can be purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(4-carbamimidoylphenoxy)acetohydrazide | Aromatic aldehyde | Absolute ethanol, Glacial acetic acid, Reflux | Substituted imine of benzamidine |

Formation of Heterocyclic Benzamidine Analogues (e.g., 1,3,4-Oxadiazole, 1,2,4-Triazole)

1,3,4-Oxadiazoles: These heterocyclic compounds can be synthesized from acid hydrazides, which can be derived from benzamidine precursors. A common method involves the cyclodehydration of diacylhydrazines using reagents like phosphorus oxychloride. nih.govmdpi.com Alternatively, oxidative cyclization of N-acylhydrazones is a widely used route. researchgate.net The synthesis can also be achieved through the reaction of acid hydrazides with orthoesters. mdpi.com

1,2,4-Triazoles: There are several synthetic routes to 1,2,4-triazoles. One method involves the reaction of hydrazines with formamide, which can be facilitated by microwave irradiation. organic-chemistry.org Another approach is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines. scispace.com The Pellizzari reaction describes the synthesis from the reaction of an amide with an acyl hydrazide. scispace.com Additionally, 1,2,4-triazole-3-thiones can be synthesized by the intramolecular cyclization of thiosemicarbazides. farmaciajournal.com

Advanced Synthetic Strategies

Advanced synthetic strategies for benzamidine derivatives often focus on improving efficiency and environmental friendliness. One such approach involves the use of an ionic liquid-supported nano-metal catalyst for the hydrogenation of benzamidoxime to benzamidine. google.com This method is presented as a green and efficient way to complete the reaction, with the catalyst being recoverable and highly active. google.com

Continuous flow chemistry is another advanced methodology that offers precise control over reaction parameters, leading to improved yields and purity in multi-step syntheses of amidine derivatives. smolecule.com Furthermore, phase transfer catalysts have been employed to facilitate the formation of benzamidine oximes under mild conditions, avoiding the need for harsh alkaline environments. smolecule.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. arabjchem.orgfarmaciajournal.commdpi.com The application of microwave irradiation has been successfully utilized in the synthesis of various heterocyclic compounds and other organic molecules. arabjchem.orgnih.govresearchgate.net This technique leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. nih.gov

In the context of N-hydroxybenzamidine derivatives, microwave-assisted protocols offer a significant improvement over traditional synthetic routes. For instance, the condensation of substituted benzaldehydes with hydrazides to form hydrazones has been effectively achieved under microwave irradiation, yielding the desired products in high yields within minutes. arabjchem.org This rapid and efficient approach is particularly advantageous for creating libraries of compounds for further study. researchgate.net The synthesis of various N'-substituted-2-propylquinoline-4-carbohydrazides, for example, has been accomplished through microwave-assisted condensation of the corresponding hydrazide with different aldehydes, including 4-ethoxybenzaldehyde. arabjchem.org

Green Chemistry Approaches in N-Hydroxybenzamidine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. imist.ma These approaches focus on the use of environmentally benign solvents, reducing waste, and improving atom economy. imist.machemmethod.com In the synthesis of N-hydroxybenzamidine and its derivatives, several green chemistry strategies have been explored.

One notable green approach involves the use of water as a solvent. google.com A patented method describes the one-step synthesis of oxadiazole derivatives from N-hydroxybenzamidine or its substituted counterparts in water, using an alkaline reagent. google.com This process simplifies the reaction from a two-step esterification and cyclization into a single step, significantly shortening the reaction time and improving the yield. google.com The use of water as a solvent is highly advantageous due to its non-toxic and non-flammable nature. nih.govgoogle.com

Furthermore, solvent-free reaction conditions represent another key aspect of green chemistry. chemmethod.com The synthesis of benzimidazoles, which share structural similarities with benzamidines, has been achieved under solvent-free conditions, often catalyzed by inexpensive and non-toxic reagents. chemmethod.com These methods not only reduce the use of hazardous organic solvents but also simplify the purification process. chemmethod.comgoogle.com

Multi-component Reactions and Combinatorial Chemistry for Library Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organic-chemistry.orgrug.nlnih.gov This convergent approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. organic-chemistry.org MCRs are particularly valuable for generating large libraries of structurally diverse compounds for drug discovery and other applications. stanford.eduresearchgate.net

Several well-known MCRs, such as the Ugi and Passerini reactions, have been extensively used to create peptidomimetic and other biologically relevant scaffolds. organic-chemistry.orgnih.gov The versatility of MCRs allows for the incorporation of a wide range of functional groups, leading to a high degree of molecular diversity. beilstein-journals.org

Combinatorial chemistry, often coupled with MCRs, provides a systematic approach to rapidly synthesize large numbers of compounds. stanford.eduresearchgate.netcuny.edu This can be achieved through techniques like split-and-mix synthesis on a solid support, where a large library of compounds can be generated and screened for desired properties. scielo.br The generation of libraries of N-hydroxybenzamidine derivatives can be envisioned using these powerful synthetic strategies, enabling the exploration of their chemical and biological properties.

Analytical and Spectroscopic Characterization Techniques in Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The aromatic protons on the benzene (B151609) ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the N-hydroxy and amidine groups would also give rise to specific signals.

Table 1: Predicted ¹H NMR Data for Related Compounds

| Compound | Functional Group | Chemical Shift (δ ppm) |

| 4-Hydroxybenzamide (B152061) | Aromatic H | 6.812, 7.770 |

| 4-Ethoxybenzamide (Predicted) | Aromatic H, Ethoxy H | Not specified |

| N-hydroxy-4-methoxybenzamide | Not specified | Not specified |

| 2-ethoxy-N-hydroxybenzamide | Not specified | Not specified |

Data for 4-Hydroxybenzamide is from experimental spectra. chemicalbook.com Data for other compounds are mentioned in search results without specific shift values.

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for the carbons of the ethoxy group, the aromatic ring, and the amidine functional group. The carbon attached to the oxygen of the ethoxy group would appear at a characteristic downfield shift.

Specific ¹³C NMR data for this compound is not explicitly detailed in the search results. However, data for related structures like 4-hydroxybenzamide and 4-ethoxy-3-methoxybenzaldehyde (B93258) can provide an indication of the expected chemical shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for Related Compounds

| Compound | Functional Group | Chemical Shift (δ ppm) |

| 4-Hydroxybenzamide | Aromatic C, Carbonyl C | Not specified |

| 4-Ethoxy-3-methoxybenzaldehyde | Aromatic C, Carbonyl C, Ethoxy C, Methoxy (B1213986) C | Not specified |

Specific chemical shift values for the carbons of these related compounds were not available in the provided search results.

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex organic molecules like N-hydroxy-benzamidine derivatives. researchgate.netnih.gov These techniques resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei, providing clear evidence of atomic connectivity and spatial proximity.

The primary 2D NMR methods employed for the structural analysis of this class of compounds include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are directly connected through a few bonds. For this compound, COSY would be crucial for confirming the ethyl group structure by showing a correlation between the methylene (-CH₂) and methyl (-CH₃) protons, as well as establishing the connectivity between adjacent protons on the aromatic ring. turkjps.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps spatial proximities between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. nih.gov For instance, it can show correlations between the N-hydroxy proton and nearby aromatic protons, helping to define the molecule's preferred conformation. turkjps.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. arxiv.org This powerful experiment maps each proton to its corresponding carbon atom, allowing for the definitive assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2-4 bonds). HMBC is vital for piecing together the molecular framework by connecting fragments. For example, it can show a correlation from the aromatic protons to the amidine carbon (C=N), and from the ethoxy methylene protons to the aromatic carbon at position 4, thus confirming the substituent's location. nih.govturkjps.org

In studies of related N-hydroxy benzamidine derivatives, these 2D NMR techniques have been successfully used to confirm the structures of newly synthesized compounds. turkjps.orgscilit.com

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (Proton to Proton/Carbon) | Expected Information Revealed |

|---|---|---|

| COSY | H-2'/H-3' with H-3'/H-2' (Aromatic) | Confirms ortho-coupling in the aromatic ring. |

| -O-CH₂-CH₃ with -O-CH₂-CH₃ | Confirms the ethyl group connectivity. | |

| NOESY | -NH₂ protons with H-2'/H-6' | Indicates spatial proximity, helping define conformer populations. |

| -OH proton with H-2'/H-6' | Provides information on the orientation of the hydroxy group relative to the ring. | |

| HSQC | Aromatic Protons (H-2'/3'/5'/6') to Aromatic Carbons | Assigns each aromatic proton to its directly attached carbon. |

| Ethoxy Protons (-CH₂-, -CH₃) to Ethoxy Carbons | Assigns the protons of the ethyl group to their respective carbons. | |

| HMBC | H-2'/H-6' to Amidine Carbon (C=N) | Connects the aromatic ring to the core functional group. |

| -O-CH₂- protons to Aromatic C-4' | Confirms the attachment point of the ethoxy group to the phenyl ring. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic vibrational frequency. In the analysis of N-hydroxy-benzamidine derivatives, FTIR is used to confirm the presence of key structural motifs. nih.govresearchgate.net

For this compound, the FTIR spectrum would be expected to show several characteristic absorption bands:

O-H and N-H Stretching: The N-hydroxy group and the -NH₂ group give rise to broad and medium-to-weak bands in the 3500-3200 cm⁻¹ region.

Aromatic C-H Stretching: A weak absorption is expected just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: Absorptions for the ethoxy group's CH₂ and CH₃ moieties appear in the 3000-2850 cm⁻¹ region. ucla.edu

C=N Stretching: The carbon-nitrogen double bond of the amidine group typically results in a strong absorption around 1640 cm⁻¹. materialsciencejournal.orgdntb.gov.ua

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl ring. vscht.cz

C-O Stretching: A strong band corresponding to the aryl-ether linkage of the ethoxy group is expected in the 1250-1200 cm⁻¹ range.

N-O Stretching: The N-O single bond of the hydroxyamidine function gives rise to a characteristic band, which has been observed at approximately 930 cm⁻¹ in related free ligands. materialsciencejournal.orgdntb.gov.ua

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H, N-H | Stretching | Medium, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Weak |

| 3000 - 2850 | Aliphatic C-H | Stretching | Medium |

| ~1640 | C=N | Stretching | Strong |

| 1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong |

| 1250 - 1200 | Aryl-O-C | Stretching | Strong |

| ~930 | N-O | Stretching | Medium |

Mass Spectrometry (MS and LC-MS)

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula with high accuracy. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful method for separating, identifying, and quantifying components in a mixture. nih.govturkjps.org

For this compound (C₉H₁₂N₂O₂), the molecular weight is 180.20 g/mol . chemscene.com In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to be detected as a protonated molecule, [M+H]⁺, at an m/z of approximately 181.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. asm.org

The fragmentation pattern observed in MS/MS experiments provides structural information. Although stable aromatic structures tend to show strong molecular ion peaks, fragmentation still occurs. uou.ac.in For this compound, characteristic fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅).

Cleavage of the C-N bonds within the amidine core.

Fragmentation of the aromatic ring under higher energy conditions.

LC-MS is particularly useful for monitoring the progress of synthesis reactions and assessing the purity of the final product. csic.es

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Analysis Technique | Significance |

|---|---|---|---|---|

| [M]⁺ | [C₉H₁₂N₂O₂]⁺ | 180.09 | EI-MS | Molecular Ion |

| [M+H]⁺ | [C₉H₁₃N₂O₂]⁺ | 181.10 | ESI-MS (LC-MS) | Confirms Molecular Weight |

| [M-C₂H₅O]⁺ | [C₇H₇N₂O]⁺ | 135.06 | MS/MS | Indicates loss of the ethoxy radical |

| [M-NHOH]⁺ | [C₉H₁₁NO]⁺ | 149.08 | MS/MS | Possible fragmentation of the amidine group |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of a molecule.

For this compound, a key stereochemical feature is the potential for E/Z isomerism about the carbon-nitrogen double bond (C=N). While NMR can suggest the dominant isomer in solution, only X-ray crystallography can provide unequivocal proof of the configuration in the solid state.

No crystal structure for this compound itself is publicly available. However, the analysis of closely related compounds provides a clear blueprint for such a study. For example, the crystal structure of (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide has been determined. iucr.org The analysis confirmed the E configuration across the C=N double bond, where the -OH group and the benzene ring are on opposite sides. iucr.org The study also detailed the hydrogen bonding networks that stabilize the crystal lattice. iucr.org

A similar crystallographic analysis of this compound would involve growing single crystals, collecting diffraction data, and refining the structure to confirm the E/Z configuration and reveal its solid-state conformation and intermolecular interactions.

Table 4: Crystal Data for the Analogous Compound (E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.0018 (17) |

| b (Å) | 10.984 (4) |

| c (Å) | 14.407 (6) |

| α (°) | 74.000 (12) |

| β (°) | 89.952 (12) |

| γ (°) | 89.877 (11) |

| Volume (ų) | 760.9 (5) |

| Z | 4 |

Compound Reference Table

Medicinal Chemistry and Biological Activity of 4 Ethoxy N Hydroxy Benzamidine and Its Analogues

Antiparasitic Activity

N-hydroxyamidines, a class of compounds to which 4-ETHOXY-N-HYDROXY-BENZAMIDINE belongs, have garnered attention for their potential as antiparasitic agents. Their activity often stems from their ability to interact with parasitic DNA and essential enzymes.

Activity against Trypanosomal Pathogens

Trypanosomal pathogens, the causative agents of human African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi), are significant targets for drug discovery. While direct studies on the efficacy of this compound against these parasites are not extensively documented, the broader class of amidine compounds has shown trypanocidal activity. For instance, O-alkoxyamidine analogues of furamidine have demonstrated curative effects in mouse models of Trypanosoma brucei rhodesiense infection. nih.gov This suggests that the amidine scaffold, a core feature of this compound, is a promising starting point for the development of new trypanocidal drugs.

Modulation of Kinetoplast DNA (kDNA) Binding

A unique feature of trypanosomatids is the presence of kinetoplast DNA (kDNA), a network of interlocked circular DNA within the mitochondrion. This structure is a validated target for antiparasitic drugs. Amidine compounds are known to bind to the minor groove of DNA, particularly at AT-rich regions, which are abundant in kDNA. The binding of these compounds can interfere with DNA replication and transcription, leading to parasite death. While the specific interaction of this compound with kDNA has not been detailed, studies on related diamidines and arylimidamides have explored their kDNA binding properties and trypanocidal efficacy against Trypanosoma cruzi. nih.gov These studies indicate that a strong affinity for kDNA does not always directly correlate with trypanocidal activity, suggesting that other cellular targets may also be involved. nih.gov

In Vitro and In Vivo Efficacy Studies

Antimicrobial and Antibacterial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Benzamidine (B55565) derivatives have been explored for their potential to combat a variety of bacterial pathogens.

Evaluation against Gram-Positive and Gram-Negative Bacteria

The antibacterial spectrum of this compound and its close analogues is a subject of ongoing research. Studies on related benzamide (B126) and benzamidine compounds have shown activity against a range of bacteria.

Gram-Positive Bacteria:

Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus : Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have been assessed as potential bactericidal agents against clinical isolates of MRSA. nih.gov

Enterococcus faecalis (including VREF): Information on the activity of this compound against vancomycin-resistant enterococci is not currently available.

Staphylococcus epidermidis and Streptococcus pyogenes: Specific data on the efficacy of this compound against these pathogens has not been reported.

Gram-Negative Bacteria:

Escherichia coli: Research on related compounds has provided insights into potential activity against E. coli.

Pseudomonas aeruginosa: The efficacy of biocides against this opportunistic pathogen is an active area of research. nih.gov

Porphyromonas gingivalis: As a key pathogen in periodontitis, benzamidine-type compounds have been shown to inhibit the activity of its virulence factors, the arginine-specific cysteine proteinases (gingipains), and also hinder its in vitro growth. nih.govnih.gov

Table 1: Summary of Reported Antibacterial Activity for Related Benzamidine and Benzamide Derivatives

| Bacterial Strain | Compound Class | Reported Activity |

|---|---|---|

| Gram-Positive | ||

| MRSA | Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Bactericidal activity observed in time-kill assays. nih.gov |

| Staphylococcus aureus | Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Bactericidal activity against reference strains. nih.gov |

| Gram-Negative | ||

| Porphyromonas gingivalis | Benzamidine-type inhibitors | Inhibition of gingipain activity and in vitro growth. nih.govnih.gov |

Note: This table summarizes findings for related compound classes, as specific data for this compound is limited.

Antifungal Potential

The investigation into the antifungal properties of this compound is an emerging area. While specific studies on this compound are lacking, the broader class of benzamidine derivatives has been explored for antifungal applications, suggesting that this could be a fruitful avenue for future research.

Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound is not extensively detailed in current literature. However, analysis of related phenolic and benzamide structures provides insight into potential modes of action. Phenolic compounds often exert their antimicrobial effects through interactions with the bacterial cell membrane. Their lipophilicity can facilitate penetration into the phospholipid bilayer, disrupting membrane integrity and function mdpi.com.

Anticancer and Antiproliferative Activity

Analogues of this compound have demonstrated notable activity in the realm of oncology, targeting various cancer-related pathways and processes.

Targeting Cancer Cell Lines (e.g., MCF-7, K562, DU145, MDA-MB-231, NCI-H83, SK-BR-3, A549, A431, HCC827, H226)

While specific data on the antiproliferative activity of this compound against a broad panel of cancer cell lines is limited, its analogues and related benzamide structures have shown efficacy. For example, various benzimidazole (B57391) derivatives have demonstrated cytotoxic effects against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines waocp.orgjksus.org. Similarly, novel coumarin-benzamidine derivatives have shown potent cytotoxic activity against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells nih.gov.

The antiproliferative effects of these compound classes are often evaluated by determining their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Interactive Table: Antiproliferative Activity of Benzamide and Related Analogues Against Various Cancer Cell Lines Note: The following data represents findings for various benzamide and related heterocyclic derivatives, not specifically this compound, to illustrate the general potential of this chemical class.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) |

| Benzimidazole Derivative | MCF-7 | Breast Cancer | 8.86 |

| Benzimidazole Derivative | A549 | Lung Cancer | 15.80 |

| Coumarin-Benzylidene Derivative | PC-3 | Prostate Cancer | 3.56 |

| Coumarin-Benzylidene Derivative | MDA-MB-231 | Breast Cancer | 8.5 |

| Benzopyran-4-one-Isoxazole | MDA-MB-231 | Breast Cancer | 5.2 - 22.2 |

| Chalcone Derivative | A549 | Lung Cancer | 2.85 |

This table is for illustrative purposes and compiles data from studies on various related derivatives to showcase the potential of the broader chemical family. waocp.orgjksus.orgnih.govmdpi.comejmo.org

Inhibition of Specific Kinases (e.g., Epidermal Growth Factor Receptor - EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a key mediator in cell signaling pathways that control cell proliferation and survival. Its overexpression or mutation is common in many cancers, making it a prime target for anticancer therapies chemrxiv.orgnih.gov. EGFR inhibitors function by blocking the tyrosine kinase domain of the receptor, thereby preventing the autophosphorylation and downstream signaling that leads to tumor growth nih.govmdpi.com.

Derivatives containing benzamide or similar scaffolds have been developed as potent EGFR inhibitors. For instance, certain 4-anilinoquinazoline derivatives are potent and selective inhibitors of EGFR tyrosine kinase activity nih.gov. More advanced, irreversible EGFR inhibitors have been designed to form covalent bonds with specific cysteine residues in the kinase domain, providing prolonged inhibition, even against resistant mutations nih.govresearchgate.net. While direct inhibition of EGFR by this compound has not been specifically reported, the broader class of related aromatic amides and heterocycles represents a significant area of research for targeting this critical cancer-related kinase nih.govnih.gov.

Modulation of Hypoxia-Inducible Factor-1α (HIF-1α) Expression

Hypoxia-inducible factors (HIFs) are transcription factors that play a central role in how cells adapt to low oxygen levels (hypoxia), a common feature within solid tumors nih.govoncotarget.com. The HIF-1α subunit is typically degraded under normal oxygen conditions but becomes stabilized during hypoxia nih.gov. This stabilization allows it to promote genes involved in angiogenesis (new blood vessel formation), metabolic adaptation, and cell survival, all of which support tumor progression nih.govoncotarget.com.

Inhibition of the HIF-1α pathway is therefore a compelling strategy for cancer therapy. While direct modulation of HIF-1α by this compound is not documented, the broader search for small molecules that can inhibit HIF-1 signaling is an active area of research oncotarget.com. Such inhibitors can work through various mechanisms, including blocking HIF-1α protein synthesis, preventing its stabilization, or inhibiting its transcriptional activity nih.gov.

Induction of Apoptosis Pathways (e.g., TRAIL-induced apoptosis)

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively trigger apoptosis (programmed cell death) in cancer cells while sparing most normal cells researchgate.netnih.govmdpi.com. This is achieved through its interaction with death receptors DR4 and DR5 on the cell surface mdpi.complos.org. However, many cancer types develop resistance to TRAIL, limiting its therapeutic efficacy nih.govnih.gov.

An analogue, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize TRAIL-resistant colon cancer cells to apoptosis nih.gov. This compound was found to promote the induction of death receptor DR5 in a manner dependent on the extracellular signal-regulated kinase (ERK) pathway. This upregulation of DR5 enhances the activation of caspase-8, a key initiator of the apoptotic cascade, following TRAIL treatment. Concurrently, this analogue was observed to increase the ubiquitination and subsequent proteasomal degradation of survivin, an anti-apoptotic protein often overexpressed in tumors. By both upregulating a death receptor and promoting the degradation of a survival protein, the compound effectively restores the cancer cells' sensitivity to TRAIL-induced apoptosis nih.gov.

Enzyme Inhibition Profiles

Beyond kinase inhibition, benzamidine and benzamide derivatives are known to inhibit a variety of other enzymes. Benzamidine itself is a well-known reversible, competitive inhibitor of serine proteases like plasmin and trypsin nih.gov.

Research into related structures has revealed diverse enzyme inhibitory activities. For example, various N-substituted benzamide and sulfonamide derivatives have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases researchgate.netnih.gov. Other studies have focused on developing 2-ethoxy-benzamide derivatives as potent and selective inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes nih.gov. This demonstrates the versatility of the benzamide scaffold in designing inhibitors for a wide range of enzymatic targets.

Thrombin Inhibition and Anticoagulant Effects

Thrombin is a crucial serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. nih.govmdpi.com Its inhibition is a key therapeutic strategy for preventing and treating thrombotic disorders. nih.gov Benzamidine and its derivatives are a well-established class of compounds known to act as competitive inhibitors of thrombin and other trypsin-like serine proteases. nih.gov The inhibitory activity of these compounds stems from the ability of the benzamidine moiety to interact with the enzyme's active site. uq.edu.au While numerous benzamidine derivatives have been evaluated for their anticoagulant effects, specific studies detailing the thrombin inhibitory potency or anticoagulant effects of this compound are not extensively available in the current scientific literature.

The specificity of trypsin-like serine proteases, including thrombin, is largely determined by the nature of the S1 specificity pocket. youtube.com This pocket is a well-defined cavity in the enzyme's active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. libretexts.org In thrombin, the S1 pocket is characterized by a negatively charged aspartic acid residue (Asp189) at its base. mdpi.com

The positively charged amidine group of benzamidine-based inhibitors is a bioisostere for the side chains of arginine and lysine (B10760008), which are the natural substrates for thrombin. This positive charge allows it to form a strong, charge-assisted hydrogen bond (salt bridge) with the carboxylate side chain of Asp189. uq.edu.au This interaction is the primary anchor for benzamidine derivatives in the active site and is fundamental to their inhibitory action. libretexts.org The aromatic ring of the inhibitor then occupies the rest of the pocket, making additional hydrophobic interactions. While this is the established mechanism for the benzamidine scaffold, specific structural data confirming the interaction of this compound within the S1 pocket of thrombin has not been reported.

The binding mode of a benzamidine derivative in the active site of thrombin is primarily dictated by the aforementioned interaction between the amidine group and Asp189 in the S1 pocket. Based on this general principle, the hypothetical binding mode for this compound would involve:

Anchoring: The protonated amidine group forming a salt bridge with the carboxylate of Asp189.

Hydrophobic Interactions: The ethoxy-substituted benzene (B151609) ring fitting into the hydrophobic regions of the S1 pocket. The ethoxy group could potentially explore additional space within the pocket, which may influence binding affinity compared to other smaller alkyl substituents.

Role of N-hydroxy group: The N-hydroxy modification to the amidine could influence the electronic properties and pKa of the amidine group, as well as potentially form additional hydrogen bonds with residues in or near the active site, further modulating its inhibitory activity.

A definitive binding mode analysis, however, would require experimental data from techniques such as X-ray crystallography or computational docking studies specific to this compound, which are not currently available.

L-type Amino Acid Transporter 1 (LAT1) Inhibition

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a membrane protein responsible for transporting large neutral amino acids and is a target of interest in cancer therapy. nih.govmdpi.com A review of the available scientific literature did not yield specific research or data concerning the inhibitory activity of this compound against the LAT1 transporter. mdpi.comnih.govresearchgate.net

Cyclooxygenase (COX) Enzyme Inhibition (COX-1/COX-2)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). There are two main isoforms, COX-1 and COX-2. Based on available literature, there is no specific information or experimental data on the inhibitory effects of this compound on either COX-1 or COX-2 enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. mdpi.com They are important targets in the treatment of conditions such as Alzheimer's disease. nih.gov While some benzamide derivatives have been explored as cholinesterase inhibitors, searches of scientific databases did not provide evidence of this compound being studied for inhibitory activity against either AChE or BuChE. nih.govnih.gov

SARS-CoV Protease Inhibition (e.g., Papain-like cysteine proteases - PLpro)

The proteases of SARS-CoV-2, such as the main protease (Mpro) and the papain-like cysteine protease (PLpro), are essential for viral replication and are considered prime targets for antiviral drug development. nih.govnih.gov Although inhibitors with benzamide scaffolds have been investigated for activity against SARS-CoV proteases, there is currently no specific published research indicating that this compound possesses inhibitory activity against SARS-CoV PLpro or other viral proteases. nih.gov

Data for this compound

Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 49773-26-4 | chemscene.com |

| Molecular Formula | C₉H₁₂N₂O₂ | chemscene.comuni.lu |

| Molecular Weight | 180.20 g/mol | chemscene.com |

| Synonym(s) | 4-ethoxy-N'-hydroxybenzenecarboximidamide | chemscene.comuni.lu |

| SMILES | CCOC1=CC=C(C=C1)C(=NO)N | chemscene.com |

| InChIKey | ABFQINNISSWOAX-UHFFFAOYSA-N | uni.lu |

Biological Activity Data

| Target | Activity Metric | Value | Notes |

|---|---|---|---|

| Thrombin | Data not available | - | Belongs to the benzamidine class of known thrombin inhibitors, but specific data is not published. |

| LAT1 | Data not available | - | No published data on inhibitory activity. |

| COX-1/COX-2 | Data not available | - | No published data on inhibitory activity. |

| AChE/BuChE | Data not available | - | No published data on inhibitory activity. |

| SARS-CoV PLpro | Data not available | - | No published data on inhibitory activity. |

Anti-inflammatory Activities

Currently, there is a lack of specific scientific literature detailing the anti-inflammatory activities of this compound. While research into the anti-inflammatory properties of various benzamide and benzamidine derivatives is ongoing, specific studies on this particular compound are not publicly available. The general classes of compounds to which this compound belongs have been investigated for their potential to modulate inflammatory pathways. For instance, some benzamidine derivatives have been explored as inhibitors of enzymes involved in the inflammatory cascade. However, without direct experimental evidence, any discussion of the anti-inflammatory potential of this compound would be speculative. Further research, including in vitro and in vivo studies, is necessary to determine if this compound exhibits any significant anti-inflammatory effects.

Antioxidative Properties and Modulation of Oxidative Stress

Similar to its anti-inflammatory profile, the antioxidative properties and the ability of this compound to modulate oxidative stress have not been specifically documented in the available scientific literature. The core structure of the molecule, a substituted N-hydroxybenzamidine, contains functionalities that could theoretically participate in redox reactions. However, the actual antioxidant capacity of a compound is dependent on a variety of factors, including its specific substitution pattern and steric effects. Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or cellular antioxidant assays, would be required to quantify the antioxidative potential of this compound. Without such empirical data, it is not possible to make a definitive statement on its role as an antioxidant or its ability to modulate oxidative stress.

Prodrug Strategies for Improved Bioavailability

The use of prodrug strategies is a well-established approach in medicinal chemistry to enhance the pharmacokinetic properties of a pharmacologically active molecule, including its bioavailability. One common strategy involves the modification of a functional group in the parent drug to create a more readily absorbed derivative, which is then converted back to the active form in the body.

Conversion of Amidines to N-Hydroxybenzamidines (Amidoximes) as Prodrugs

Drugs containing an amidine functional group often exhibit poor oral bioavailability due to their high basicity, which leads to protonation and low membrane permeability. The conversion of amidines to their N-hydroxybenzamidine (amidoxime) derivatives is a recognized prodrug strategy to overcome this limitation. Amidoximes are less basic than the corresponding amidines, allowing for better absorption from the gastrointestinal tract. Once absorbed, these prodrugs can be metabolically converted back to the active amidine form. This bioconversion is often mediated by reductase enzymes, such as the mitochondrial amidoxime (B1450833) reducing component (mARC).

In Vivo Studies of Amidoxime Prodrugs

While specific in vivo studies for this compound as a prodrug are not available in the current body of scientific literature, the general principle of using amidoximes to improve the bioavailability of amidines has been demonstrated for other compounds. For example, studies with other benzamidine derivatives have shown that oral administration of the corresponding N-hydroxybenzamidine prodrug leads to significantly higher plasma concentrations of the active amidine compared to the oral administration of the amidine itself. These studies typically involve administering the amidoxime prodrug to animal models and measuring the plasma concentrations of both the prodrug and the active amidine over time to determine the pharmacokinetic profile and the efficiency of the in vivo conversion. Without specific experimental data for this compound, it is not possible to provide a detailed account of its in vivo performance as a prodrug.

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activity

The biological activity of a molecule is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For N-hydroxy-benzamidine derivatives, the key components influencing bioactivity include the substituent at the 4-position of the benzene (B151609) ring, the N-hydroxy moiety, the nature of the aromatic core, and any stereochemical elements.

Impact of Ethoxy Group at Position 4 on Bioactivity

The substituent at the para-position (position 4) of the benzene ring plays a significant role in modulating the electronic and steric properties of the entire molecule, which in turn affects its interaction with biological targets. The presence of an ethoxy (-OCH2CH3) group, as in 4-ethoxy-N-hydroxy-benzamidine, imparts specific characteristics.

Alkoxy groups like ethoxy are electron-donating through resonance and can influence the pKa of the amidine group, potentially affecting its binding affinity to enzyme active sites. Research on related benzamide (B126) structures shows that the nature of the substituent at this position is critical. For instance, in a series of N-benzoyl-2-hydroxybenzamides screened for antiprotozoal activity, modifications to the 4-position of the phenyl ring were a key area of investigation. nih.gov While a 4-ethyl group was present in the initial hit compound, subsequent modifications explored a range of substituents to optimize activity and metabolic stability. nih.gov Studies on other benzamide derivatives have shown that the size and nature of para-substituents can significantly influence potency. For example, in a series of tubulin inhibitors, systematic modifications of this position were performed to enhance antiproliferative activity. nih.gov The ethoxy group provides a balance of lipophilicity and hydrogen-bonding capability that can be favorable for cell permeability and target engagement.

Table 1: Illustrative Impact of Para-Substituents on Biological Activity in Related Benzene Scaffolds

| Compound Series | Para-Substituent | Observed Biological Activity |

| N-Benzoyl-2-hydroxybenzamides | -H | Baseline Activity |

| -Ethyl | Hit compound with antiprotozoal activity nih.gov | |

| -Cl | Varied activity depending on target | |

| Anthocyanidins | -OH (hydroxyl) | High antioxidant activity mdpi.com |

| -OCH3 (methoxy) | Modulated antioxidant and cytotoxic activity mdpi.com |

This interactive table is based on general findings in related compound classes, illustrating the principle that modifications at the para-position directly influence biological outcomes.

Modifications to the N-Hydroxy Moiety

The N-hydroxy-amidoxime functional group, C(=NOH)NH2, is a critical pharmacophore in many biologically active molecules. This moiety is a bioisostere of a carboxylic acid and can participate in crucial hydrogen bonding interactions with enzyme or receptor targets.

Studies on various N-hydroxy-containing heterocycles have demonstrated that this group is often essential for biological activity. nih.gov Its removal or chemical transformation, for instance through O-alkylation or reduction, frequently leads to a significant decrease or complete loss of potency. nih.gov This highlights the direct involvement of the N-OH group in molecular recognition at the target site.

Furthermore, amidoximes can serve as effective prodrugs for amidines. The N-hydroxy group increases polarity and can improve oral bioavailability. In vivo, the amidoxime (B1450833) can be metabolically reduced to the corresponding amidine, which is often the active form of the drug. researchgate.net This strategy has been successfully applied to improve the pharmacokinetic properties of potent amidine-based inhibitors. researchgate.net However, in some cases, the amidoxime itself may exhibit different or reduced activity compared to its amidine counterpart, suggesting that for certain targets, the N-hydroxy group is a key interacting element rather than just a prodrug feature. mdpi.com

Role of Aromatic and Heteroaromatic Substitutions

The benzene ring in this compound serves as a central scaffold. Replacing this aromatic ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to modulate a compound's pharmacological profile. Heterocycles can introduce new hydrogen bonding sites, alter electronic properties, improve solubility, and fine-tune binding selectivity.

For example, in the development of inhibitors for the choline (B1196258) transporter, SAR studies revealed that benzylic heteroaromatic amide moieties were among the most potent compounds. nih.gov Similarly, research on benzimidazole (B57391) derivatives has shown that substitutions on the phenyl ring, such as hydroxyl and methoxy (B1213986) groups, can significantly enhance antiproliferative and antioxidant activities. mdpi.com The introduction of different heterocyclic systems, such as coumarin (B35378) or quinoline (B57606) linked to an amidoxime moiety, has been shown to produce compounds with potent and sometimes selective antiproliferative effects against various cancer cell lines. mdpi.com

Table 2: Influence of Aromatic Core on Antiproliferative Activity of Amidoxime Derivatives

| Aromatic/Heteroaromatic Core | Target Cell Line | Relative Activity |

| Phenyl | Multiple | Varies with other substituents |

| Indole | SW629, HeLa | Moderate inhibitory activity mdpi.com |

| Quinoline | A549, HeLa, SW620 | Potent antiproliferative effects mdpi.com |

| Coumarin | HeLa, HepG2 | Corresponding amidine showed potent activity mdpi.com |

This interactive table summarizes findings on how different core structures impact biological activity, based on data from related amidoxime series. mdpi.com

Effects of Stereochemistry on Enzyme Binding and Activity

While this compound itself is achiral, modifications to its structure can introduce chiral centers. When a molecule is chiral, it exists as a pair of non-superimposable mirror images called enantiomers. Biological systems, such as enzymes and receptors, are also chiral and often exhibit stereoselectivity, meaning they interact differently with each enantiomer. nih.gov

One enantiomer, the eutomer, may bind to the target with high affinity and elicit the desired biological response. In contrast, the other enantiomer, the distomer, may have significantly lower affinity or no activity at all. nih.gov This difference arises from the specific three-point interaction required for binding; only the eutomer can align its key functional groups correctly with the complementary regions of the binding site. nih.gov

In the development of N-(4-benzamidino)-oxazolidinone inhibitors, the stereochemistry of substituents was found to be critical. The loss of potency observed with a diastereoisomer of one lead compound confirmed the importance of a specific three-dimensional arrangement for effective binding. researchgate.net Therefore, if derivatives of this compound are synthesized with chiral centers, it is essential to separate and test each enantiomer individually, as they may possess vastly different potencies, metabolic profiles, and toxicities. nih.gov

Optimization of Amidoxime Derivatives for Specific Pharmacological Targets

Optimization strategies for amidoxime derivatives often involve:

Varying Ring Substituents: As discussed in section 4.1.1, modifying the groups on the aromatic ring (e.g., changing the ethoxy to a methoxy, chloro, or trifluoromethyl group) can fine-tune electronic properties and lipophilicity to enhance target binding and cell permeability.

Modifying the Core Scaffold: Replacing the benzene ring with different heterocyclic systems can improve selectivity for the target enzyme over related proteins and enhance properties like aqueous solubility. mdpi.com

Bioisosteric Replacement: The amidoxime group itself can be considered a bioisostere of other functional groups. Further modifications to this moiety, while often reducing activity, are sometimes explored to alter metabolic stability.

Improving Pharmacokinetics: Derivatives are synthesized to improve absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the amidoxime prodrug strategy is a classic optimization technique to enhance the oral bioavailability of active amidine compounds. researchgate.net

A study focused on optimizing benzamide derivatives as tubulin inhibitors provides a clear example of this process. Researchers systematically explored SAR around the molecule, leading to the identification of a compound with potent antiproliferative activity, favorable pharmacokinetic profiles, and robust in vivo antitumor efficacy. nih.gov

Correlation between Chemical Structure and Spectrum of Biological Action

A clear correlation exists between the chemical structure of benzamidine (B55565) and amidoxime derivatives and their resulting spectrum of biological activity. mdpi.com Subtle changes in the molecular architecture can shift the activity from, for example, antimicrobial to anticancer or anti-inflammatory.

The Amidine/Amidoxime Group: This basic functional group is key for activity against targets like serine proteases (e.g., thrombin) and other enzymes that recognize arginine or lysine (B10760008) residues. The N-hydroxy modification can modulate this activity and confer additional properties.

The Aromatic Core and Substituents: The nature of the ring system and its substituents largely determines the compound's selectivity and physical properties. For example, studies on anthocyanidins have shown that the number and position of hydroxyl and methoxy groups on the aromatic rings strongly influence their antioxidant and cytotoxic activities. mdpi.com A derivative with three substituents at the 3', 4', and 5' positions showed the greatest ability to inhibit cancer cell growth. mdpi.com

Therefore, the broad spectrum of potential biological actions for derivatives of this compound—including antibacterial, antifungal, antiprotozoal, and anticancer activities—is dictated by the specific combination of its core scaffold, functional groups, and substituents. mdpi.comnih.govnanobioletters.com A systematic understanding of these structure-activity relationships is what enables the targeted design of new molecules with a desired therapeutic effect. nih.gov

Computational Chemistry and Molecular Modeling in Research on 4 Ethoxy N Hydroxy Benzamidine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand to a protein's active site.

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of 4-ETHOXY-N-HYDROXY-BENZAMIDINE with a range of biological targets. Benzamidine (B55565) derivatives are known competitive inhibitors for serine proteases such as thrombin and factor Xa (F-Xa), typically binding in the S1 pocket. nih.gov Computational studies help elucidate these potential interactions for novel derivatives.

Thrombin and Factor Xa (F-Xa): As serine proteases, both thrombin and F-Xa are key targets in anticoagulant therapy. Docking studies suggest that benzamidine-based inhibitors, including potentially this compound, can form strong interactions within the S1 specificity pocket of these enzymes. nih.gov

Large Neutral Amino Acid Transporter 1 (LAT1): LAT1 is a transporter protein that is overexpressed in many types of cancer, making it a promising drug target. nih.gov Structure-based virtual screening and docking are used to identify potential LAT1 inhibitors. nih.govnih.gov

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, COX-2 is a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Docking studies help predict how inhibitors bind within the COX-2 active site, often involving interactions with key residues that are critical for its catalytic activity. isfcppharmaspire.comd-nb.info

DNA: Small molecules can interact with DNA through groove binding or intercalation, which can be predicted using docking simulations. nih.govrsc.org These interactions are a mechanism for some anticancer and antimicrobial agents.

SARS-CoV-2 Papain-Like Protease (PLpro): PLpro is a crucial enzyme for the replication of the SARS-CoV-2 virus and a significant target for antiviral drug development. researchgate.netmdpi.com Docking studies are essential for identifying novel inhibitors that can bind to its catalytic site, which includes a triad (B1167595) of Cys111, His272, and Asp286. nih.govfrontiersin.org

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov Molecular docking is used to explore how inhibitors bind to the ATP-binding site of the GyrB subunit, thereby inhibiting bacterial replication. ekb.egnih.gov

Human Carbonic Anhydrase II (HCAII): As a member of the carbonic anhydrase family, HCAII is involved in various physiological processes. Sulfonamides are a classic example of inhibitors that bind to the zinc ion in the active site, a process that can be effectively modeled with docking. nih.govnih.gov

Table 1: Predicted Ligand-Target Interactions for this compound Based on Docking Studies of Related Compounds

| Target Protein | Predicted Binding Site/Mode | Potential Therapeutic Area |

|---|---|---|

| Thrombin / F-Xa | S1 Specificity Pocket | Anticoagulant |

| LAT1 | Substrate-Binding Site | Anticancer |

| COX-2 | Catalytic Active Site | Anti-inflammatory |

| DNA | Minor Groove Binding | Antimicrobial, Anticancer |

| SARS-CoV-2 PLpro | Catalytic Triad (Cys111-His272-Asp286) | Antiviral |

| DNA Gyrase | ATP-Binding Site (GyrB) | Antibacterial |

| HCAII | Zinc-Containing Active Site | Various |

A primary outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the target protein. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Hydrogen Bonding: The N-hydroxy-benzamidine moiety of the compound is a prime candidate for forming hydrogen bonds. For instance, in serine proteases like trypsin, the benzamidine group commonly forms two stable hydrogen bonds with the carboxylate side chain of an aspartate residue (Asp189) at the bottom of the S1 pocket. nih.govresearchgate.net Similar interactions are predicted for thrombin and F-Xa. In COX-2, hydrogen bonds with residues like Tyr385 and Ser530 are crucial for the binding of many inhibitors. nih.gov

Hydrophobic Contacts: The ethoxy and benzene (B151609) ring portions of this compound can engage in hydrophobic interactions with nonpolar residues in the binding pocket. For example, the active site of COX-2 contains a hydrophobic channel where such interactions stabilize the ligand-protein complex. semanticscholar.org In DNA gyrase, hydrophobic interactions within the ATP-binding pocket are critical for inhibitor affinity. nih.gov

Table 2: Key Binding Site Residues and Interaction Motifs for Various Targets

| Target | Key Residues | Common Interaction Motifs |

|---|---|---|

| Thrombin / Trypsin | Asp189, Gly219, Ser195 | Hydrogen bonding with Asp189; hydrophobic interactions. nih.govresearchgate.net |

| COX-2 | Arg120, Tyr355, Tyr385, Ser530 | Hydrogen bonds with Ser530; hydrophobic contacts; π-cation interactions with Arg120. d-nb.infonih.gov |

| SARS-CoV-2 PLpro | Cys111, His272, Asp286, Tyr268 | Hydrogen bonds; covalent bonding with Cys111 for covalent inhibitors. mdpi.comnih.gov |

| DNA Gyrase | Asp73, Asn46, Gly77 | Hydrogen bonds with the protein backbone and key residues; water-mediated bonds. |

| HCAII | Zn2+, His94, His96, His119, Thr199 | Coordination with the catalytic zinc ion; hydrogen bonds with Thr199. |

| LAT1 | Phe252, Tyr259, Phe262, Arg348 | Hydrophobic interactions with phenylalanine residues; hydrogen bonds. frontiersin.org |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. This technique simulates the movements and interactions of atoms and molecules, providing deeper insights into the stability and behavior of the complex.

MD simulations are used to assess the stability of the docked pose. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. The root-mean-square deviation (RMSD) of the ligand and protein atoms is calculated over the simulation time to quantify the stability of the complex. A stable RMSD profile suggests a stable binding mode. nih.gov

Proteins are not rigid structures; they are flexible and can undergo conformational changes upon ligand binding—a concept known as "induced fit". elifesciences.org MD simulations can capture these subtle or significant structural rearrangements. nih.gov For example, the binding of an inhibitor might cause loops near the active site to close over the ligand, shielding it from the solvent and enhancing binding affinity. researchgate.net Analysis of the simulation trajectory can reveal how the protein's structure adapts to accommodate the ligand. nih.gov

Water molecules often play a critical role in mediating protein-ligand interactions. They can form hydrogen bond bridges between the ligand and the protein, contributing significantly to the binding affinity. nih.gov MD simulations explicitly include solvent molecules, allowing for the observation of these water-mediated interactions. core.ac.uk In some cases, a ligand may displace key water molecules from the active site, which can be an entropically favorable process that strengthens the binding. nih.gov

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Quantum mechanical methods are powerful computational tools that describe the electronic structure and reactivity of molecules based on the fundamental principles of quantum physics. When studying a specific molecule like this compound, these calculations can elucidate properties that are difficult to measure experimentally.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to characterize the electronic properties of molecules. For instance, in a study on the related compound 4-ethoxy-2, 3-difluoro benzamide (B126) (4EDFB), DFT calculations with the B3LYP method were used to determine its structural and spectral properties. nih.govdoaj.org This type of analysis provides a wealth of information about the molecule's stability, reactivity, and electronic landscape.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity and the potential for intermolecular charge transfer. nih.govdoaj.org

Table 1: Key Electronic Properties and Global Reactivity Descriptors from QM Calculations.

While QM methods are excellent for single molecules, studying their interaction with a large biological target like a protein requires a hybrid approach. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are ideal for this purpose. In a QM/MM simulation, the ligand (e.g., this compound) and the critical residues of the protein's active site are treated with high-accuracy QM methods, while the rest of the protein and solvent are treated with more computationally efficient MM methods.

This approach allows for a detailed investigation of the binding mechanism at an atomic level. chemrxiv.org It can reveal the precise nature of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the ligand and the protein. researchgate.net For example, QM/MM simulations can distinguish why a substrate is metabolized by an enzyme while a structurally similar inhibitor is not, by calculating the energy barriers for the chemical reaction. chemrxiv.org This level of detail is crucial for understanding the determinants of activity and inhibition, which can guide the rational design of more potent and selective molecules. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgarchivepp.com This approach is fundamental in drug design for predicting the activity of new compounds and optimizing lead structures. archivepp.com

To develop a QSAR model for a class of compounds like benzamidine derivatives, a dataset of molecules with known biological activities (often expressed as IC50 or pIC50 values) is required. archivepp.comchalcogen.ro Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are then calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates these descriptors with the observed biological activity. nih.gov